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Compound of Interest

Compound Name: 4-Trifluoroacetamidoaniline

Cat. No.: B013928

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-Trifluoroacetamidoaniline (CAS No. 53446-90-5), also known as N-(4-
aminophenyl)-2,2,2-trifluoroacetamide. The information presented herein is intended for
researchers, scientists, and professionals in the field of drug development and chemical
analysis, offering a centralized resource for its structural characterization.

Chemical Structure and Properties

4-Trifluoroacetamidoaniline is an aromatic amine derivative with the chemical formula
CsH7F3N20.[1] Its structure consists of an aniline core substituted at the 4-position with a
trifluoroacetamide group. The molecular weight of the compound is 204.15 g/mol .[1]

IUPAC Name: N-(4-aminophenyl)-2,2,2-trifluoroacetamide[1] CAS Number: 53446-90-5[1]
Molecular Formula: CsH7FsN20[1] Molecular Weight: 204.15 g/mol [1]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for 4-Trifluoroacetamidoaniline is not readily available
in public databases, the expected chemical shifts can be predicted based on the analysis of
similar structures.
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H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the
aromatic protons, the amine protons, and the amide proton. The aromatic protons on the
phenyl ring would likely appear as two sets of doublets in the aromatic region (typically & 6.5-
8.0 ppm). The protons of the amino group (-NH2) and the amide proton (-NH) would appear as
broad singlets, and their chemical shifts could vary depending on the solvent and
concentration.

13C NMR (Carbon-13 NMR): The 13C NMR spectrum will display signals for the eight carbon
atoms in the molecule. The carbon atoms of the aromatic ring will resonate in the downfield
region (typically & 110-150 ppm). The carbonyl carbon of the trifluoroacetamide group is
expected to have a chemical shift in the range of d 155-165 ppm. The trifluoromethyl carbon
will show a characteristic quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Trifluoroacetamidoaniline will exhibit characteristic absorption bands
corresponding to its functional groups.

Functional Group Expected Absorption Range (cm™?)
N-H Stretch (Amine) 3500 - 3300 (two bands for primary amine)
N-H Stretch (Amide) ~3300

C=0 Stretch (Amide) 1750 - 1680

C-N Stretch (Aromatic Amine) 1340 - 1250

C-F Stretch 1400 - 1000 (strong, multiple bands)
Aromatic C-H Stretch 3100 - 3000

Aromatic C=C Bending 1600 - 1450

Mass Spectrometry (MS)

Mass spectrometry of 4-Trifluoroacetamidoaniline would provide information about its
molecular weight and fragmentation pattern.

Expected Molecular lon Peak (M*): m/z 204 Predicted [M+H]*: m/z 205
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The fragmentation pattern would likely involve the cleavage of the amide bond and the loss of
the trifluoroacetyl group.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

A sample of 4-Trifluoroacetamidoaniline would be dissolved in a suitable deuterated solvent,
such as deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds), and
transferred to an NMR tube. *H and 3C NMR spectra would be recorded on a spectrometer,
typically operating at a frequency of 300 MHz or higher for protons.

FT-IR Spectroscopy

The IR spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance
(ATR). For the KBr method, a small amount of the solid sample is ground with dry potassium
bromide and pressed into a thin pellet. For ATR, the solid sample is placed directly on the ATR
crystal. The spectrum is then recorded using an FT-IR spectrometer.

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques, such as Electron lonization
(El) or Electrospray lonization (ESI). For EI-MS, the sample is introduced into the mass
spectrometer, where it is ionized by a beam of electrons. For ESI-MS, the sample is dissolved
in a suitable solvent and infused into the ESI source.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of a compound like 4-Trifluoroacetamidoaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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